molecular formula C19H21N5 B2650607 2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380071-37-2

2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2650607
CAS No.: 2380071-37-2
M. Wt: 319.412
InChI Key: UTNXIPGFEYXWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent. Substitution reactions may require the presence of a catalyst to increase the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can lead to the formation of various derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole include other benzodiazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique cyclopropyl and azetidinyl substituents. These structural features may confer specific biological activities or chemical reactivity that are not observed in other benzodiazole derivatives .

Properties

IUPAC Name

2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-12-9-18(21-13(2)20-12)23-10-15(11-23)24-17-6-4-3-5-16(17)22-19(24)14-7-8-14/h3-6,9,14-15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNXIPGFEYXWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.